
4-(1-Bromoethyl)-1-chloro-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Bromoethyl)benzoic acid is a chemical compound with the molecular formula C9H9BrO2 . It’s used as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester and also used as an intermediate for active pharmaceutical ingredient as well as in chemical synthesis .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. For example, 4-(1-Bromoethyl)benzoic acid has a molecular weight of 229.071 Da .Chemical Reactions Analysis
4-(1-Bromoethyl)benzoic acid acts as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For example, 4-(1-Bromoethyl)benzoic acid has a molecular weight of 229.071 Da .Applications De Recherche Scientifique
Organic Chemistry
- Summary of the Application : “4-(1-Bromoethyl)-1-chloro-2-fluorobenzene” is used in the bromofunctionalization of alkenes . Bromofunctionalization is a type of organic reaction where a bromine atom and a functional group are added to a substrate, typically an alkene .
- Methods of Application : The bromination of organic molecules has been extensively studied, and the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
- Results or Outcomes : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
Pharmaceuticals
- Summary of the Application : “4-(1-Bromoethyl)-1-chloro-2-fluorobenzene” is used as an intermediate for active pharmaceutical ingredients .
- Methods of Application : It acts as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester . This compound is used in chemical synthesis and as an intermediate for active pharmaceutical ingredients .
Organic Chemistry
- Summary of the Application : “4-(1-Bromoethyl)-1-chloro-2-fluorobenzene” is used in the synthesis of various organic compounds .
- Methods of Application : It acts as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester . This compound is used in chemical synthesis and as an intermediate for various organic compounds .
Pharmaceuticals
- Summary of the Application : “4-(1-Bromoethyl)-1-chloro-2-fluorobenzene” is used as an intermediate for active pharmaceutical ingredients .
- Methods of Application : It acts as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester . This compound is used in chemical synthesis and as an intermediate for active pharmaceutical ingredients .
Synthesis of 4-(1-Bromoethyl)benzoic Acid
- Summary of the Application : “4-(1-Bromoethyl)-1-chloro-2-fluorobenzene” is used as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid .
Synthesis of 4-(1-Bromoethyl)heptane
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(1-bromoethyl)-1-chloro-2-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYODLAPDPIMQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Bromoethyl)-1-chloro-2-fluorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

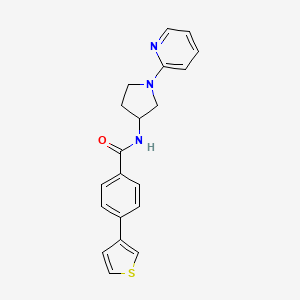
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2360037.png)
![4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2360038.png)
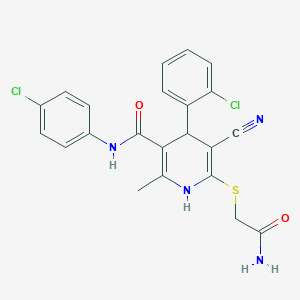
![6-(4-Methoxyphenyl)-3-((m-tolyloxy)methyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2360040.png)
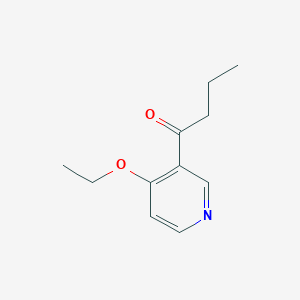
![(4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2360046.png)
![8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2360048.png)
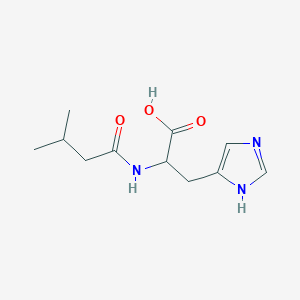
![N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2360051.png)
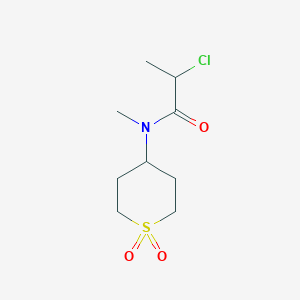
![N~1~-(4-chloro-2-fluorophenyl)-2-{[2-(diethylamino)-6-isopropyl-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2360055.png)
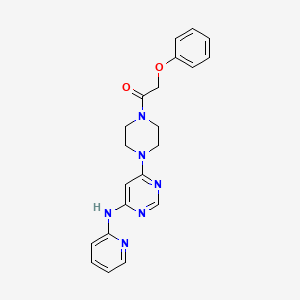
![5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2360058.png)